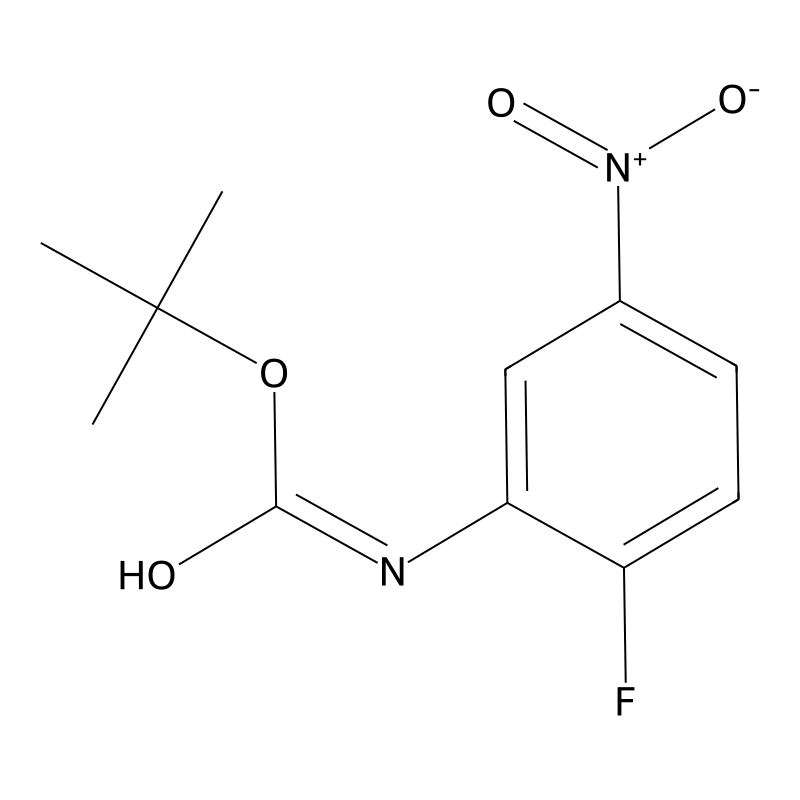Tert-butyl (2-fluoro-5-nitrophenyl)carbamate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate
: This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
tert-Butyl carbamate
: This compound has been used in palladium-catalyzed synthesis of N-Boc-protected anilines. It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
Tert-butyl (2-fluoro-5-nitrophenyl)carbamate is a complex organic compound characterized by its unique chemical structure, which includes a tert-butyl carbamate group attached to a phenyl moiety that contains both a fluorine and a nitro group. Its molecular formula is and it has a molecular weight of approximately . The compound is classified within the family of carbamates, which are esters or salts of carbamic acid, and is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis.
- Hydrolysis: In the presence of water and under acidic or basic conditions, the carbamate group can hydrolyze to form the corresponding amine and carbonic acid derivatives.
- Nucleophilic Substitution: The presence of the nitro group can enhance the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack, which can lead to various substitution reactions.
- Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst or other chemical reducing agents.
These reactions are significant for modifying the compound for specific applications in research and industry.
Research into the biological activity of tert-butyl (2-fluoro-5-nitrophenyl)carbamate suggests potential antimicrobial and anticancer properties. The compound's ability to interact with specific biological targets, such as enzymes involved in bacterial metabolism or cancer cell proliferation pathways, has been a focus of investigation. Preliminary studies indicate that it may inhibit certain microbial growth and induce apoptosis in cancer cells, although further studies are necessary to fully elucidate its mechanisms of action .
The synthesis of tert-butyl (2-fluoro-5-nitrophenyl)carbamate typically involves the reaction of 2-fluoro-5-nitroaniline with tert-butyl chloroformate. The general synthetic route can be outlined as follows:
- Reagents: 2-fluoro-5-nitroaniline, tert-butyl chloroformate, and a base (e.g., triethylamine).
- Reaction Conditions: The reaction is usually performed at room temperature under inert atmosphere conditions to prevent moisture interference.
- Product Isolation: After completion, the product can be isolated through recrystallization from suitable solvents.
This method allows for high yields of the desired carbamate compound while minimizing side reactions .
Tert-butyl (2-fluoro-5-nitrophenyl)carbamate has several applications:
- Medicinal Chemistry: It serves as a potential lead compound for developing new antimicrobial and anticancer drugs.
- Organic Synthesis: This compound acts as an important building block in synthesizing more complex molecules due to its reactive functional groups.
- Industrial
Interaction studies have shown that tert-butyl (2-fluoro-5-nitrophenyl)carbamate interacts with various biological targets. For instance:
- Enzyme Inhibition: Studies suggest that it may inhibit enzymes critical for bacterial survival, contributing to its antimicrobial properties.
- Cellular Pathways: Research indicates that it could modulate signaling pathways involved in cell proliferation and apoptosis in cancer cells .
These interactions highlight its potential as a therapeutic agent.
Several compounds share structural similarities with tert-butyl (2-fluoro-5-nitrophenyl)carbamate. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate | Contains a methoxy group instead of a fluoro group | |
| Tert-butyl (5-fluoro-2-nitrophenyl)(methyl)carbamate | Methyl substitution at the carbamate nitrogen | |
| Tert-butyl (5-fluoro-2-nitrophenyl)carbamate | Lacks additional substituents present in other compounds |
The uniqueness of tert-butyl (2-fluoro-5-nitrophenyl)carbamate lies in its specific combination of functional groups—particularly the positioning of the fluorine and nitro groups—which imparts distinct chemical reactivity and biological activity compared to these similar compounds.








